REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH3:9])=[N:6][CH:7]=1.OO.O.[Na].[ClH:14]>>[NH2:1][C:2]1[C:7]([Cl:14])=[N:6][C:5]([CH2:8][CH3:9])=[CH:4][CH:3]=1 |^1:12|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
is subsequently stirred at this temperature for a further 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
CUSTOM
|
Details
|
is kept at about 50° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling with an ice-bath
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted twice with 100 ml of methylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated
|
Type
|
STIRRING
|
Details
|
the residue is stirred with petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |